molecular formula C10H14N2Na2O8 B8817717 EDTA disodium salt

EDTA disodium salt

Cat. No. B8817717
M. Wt: 336.21 g/mol
InChI Key: ZGTMUACCHSMWAC-UHFFFAOYSA-L
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Patent
US08383858B2

Procedure details

A flask equipped with an overhead stirrer, thermometer and addition funnel was placed under a nitrogen atmosphere then charged with trans-2-hexenoic acid (69.8 g, 611 mmol), water (420 mL) and acetone (420 mL). Sodium bicarbonate (NaHCO3, 224 g, 2.66 mol) was then added portion-wise keeping the reaction temperature at 25±5° C. Once all of the sodium bicarbonate had been added, a solution of OXONE® (454 g, 738 mmol) in 4×10−4 M ethylenediaminetetraacetic acid disodium salt dehydrate (Na2EDTA; 1.32 L) was charged to the addition funnel and added over 90 minutes keeping the reaction temperature at 25±5° C. and the pH between 9.5 and 7.5. The reaction mixture was then allowed to stir for 16 h, after which time no (E)-hex-2-enoic acid was observed by HPLC analysis. The mixture was cooled to 0±5° C., acidified to pH 2 with 6 N HCl (515 mL, 2.8 mol) and extracted with ethyl acetate (EtOAc; 3×250 mL). The combined organic phases were dried over sodium sulfate (Na2SO4), filtered then concentrated under reduced pressure to provide the title compound (60.4 g, 76%) as a yellow oil.
Quantity
69.8 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Name
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
224 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.32 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
515 mL
Type
reactant
Reaction Step Six
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]/[CH2:4][CH2:5][CH3:6].C(=O)(O)[O-:10].[Na+].OOS([O-])=O.[K+].Cl>[Na+].[Na+].C(N(CC(O)=O)CC(O)=O)CN(CC([O-])=O)CC([O-])=O.CC(C)=O.O>[CH2:4]([CH:3]1[O:10][CH:2]1[C:1]([OH:8])=[O:7])[CH2:5][CH3:6] |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
69.8 g
Type
reactant
Smiles
C(\C=C\CCC)(=O)O
Name
Quantity
420 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
420 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
224 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
1.32 L
Type
solvent
Smiles
[Na+].[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\CCC)(=O)O
Step Six
Name
Quantity
515 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 (± 5) °C
Stirring
Type
CUSTOM
Details
to stir for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
thermometer and addition funnel
CUSTOM
Type
CUSTOM
Details
at 25±5° C
ADDITION
Type
ADDITION
Details
added over 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
at 25±5° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (EtOAc; 3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CC)C1C(O1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 60.4 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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